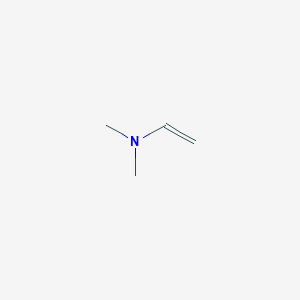

N,N-dimethylethenamine

描述

N,N-Dimethylethenamine (CAS No. varies by derivative) is a secondary amine featuring a dimethylamino group attached to an ethenamine (vinylamine) backbone. It is primarily known as a decomposition product in organometallic reactions, such as the breakdown of [Li(CH2SiMe3)(Me6Tren)] (9), where β-deprotonation of the ligand leads to elimination of ethene and formation of N,N-dimethylethenamine . The compound is also utilized as a reagent in organic synthesis, particularly in the preparation of heterocyclic and nicotinamide derivatives . Its structure and reactivity are influenced by the electron-donating dimethylamino group, which enhances nucleophilicity and stabilizes intermediates via resonance.

属性

IUPAC Name |

N,N-dimethylethenamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N/c1-4-5(2)3/h4H,1H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NINOYJQVULROET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

71.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: Ethenyldimethylamine can be synthesized through the reaction of ethylene and dimethylamine in the presence of a catalyst. The reaction typically occurs under elevated temperatures and pressures to ensure a high yield of the desired product .

Industrial Production Methods: In industrial settings, the production of ethenyldimethylamine often involves the catalytic reaction of methanol and ammonia. This process is carried out at elevated temperatures and high pressures, resulting in the formation of ethenyldimethylamine along with water as a byproduct .

化学反应分析

Types of Reactions: Ethenyldimethylamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler amines.

Substitution: Ethenyldimethylamine can participate in substitution reactions, where its hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Halogenating agents like chlorine or bromine are typically employed.

Major Products Formed:

Oxidation: Formation of oxides and other oxygenated derivatives.

Reduction: Formation of simpler amines.

Substitution: Formation of halogenated derivatives.

科学研究应用

Ethenyldimethylamine has several applications in scientific research, including:

Chemistry: Used as a catalyst in the synthesis of various organic compounds.

Biology: Studied for its potential effects on biological systems, particularly in enzyme-catalyzed reactions.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

Industry: Widely used in the production of epoxy resins, polyurethanes, and other polymers

作用机制

The mechanism of action of ethenyldimethylamine involves its interaction with various molecular targets. It primarily acts as a catalyst, facilitating the formation of chemical bonds in the production of polymers. The compound’s amine group can interact with electrophilic centers in other molecules, promoting various chemical reactions .

相似化合物的比较

Structural Variations and Physical Properties

N,N-Dimethylethenamine derivatives are characterized by substituents on the ethenamine backbone. Key examples include:

Key Observations :

- Electron-withdrawing groups (e.g., benzooxazole, sulfonyl) increase molecular weight and melting points compared to the parent compound.

- The dimethylamino group consistently resonates at δ ~3.00 ppm, indicating minimal electronic perturbation from substituents .

Reactivity and Stability

- Deprotonation Pathways: N,N-Dimethylethenamine forms via β-deprotonation (energy barrier: 92 kJ mol⁻¹), favored over α-deprotonation (119 kJ mol⁻¹) in organolithium complexes . Derivatives with bulky substituents (e.g., benzooxazole in 9i) may exhibit altered deprotonation kinetics due to steric hindrance.

- Thermal Stability : The parent compound decomposes at room temperature in solutions, yielding tetramethylsilane and lithium amide complexes . Sulfonyl and thiazolyl derivatives (e.g., ) likely exhibit higher stability due to resonance stabilization of the sulfonyl group and aromatic thiazole ring.

Spectroscopic and Analytical Data

- Mass Spectrometry : N,N-Dimethylethenamine is detected as a fragment ion (m/z 72) in LC-ESI-MS/MS analyses of degradation products, indicating its stability under ionization conditions .

- Neutral Loss in Lipids: In MALDI-2 mass spectrometry, lipids lose N,N-dimethylethenamine (169 Da), a signature of phosphatidylethanolamine derivatives .

生物活性

N,N-Dimethylethenamine, a compound with the molecular formula C4H11N, has garnered attention in various fields of research due to its biological activity and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies.

N,N-Dimethylethenamine is a tertiary amine characterized by the presence of two methyl groups attached to a nitrogen atom and an ethenyl group. Its structure is significant for its reactivity and interaction with biological systems. The compound is known for its volatility and can be synthesized via various methods, including the reaction of dimethylamine with acetaldehyde.

Research indicates that N,N-dimethylethenamine may exert its biological effects through several mechanisms:

Biological Activity

The biological activity of N,N-dimethylethenamine has been investigated in several contexts:

- Toxicological Studies : Inhalation studies have demonstrated that exposure to N,N-dimethylethenamine can lead to significant alveolar uptake in humans, indicating its potential effects on respiratory health .

- Pharmacological Potential : There is emerging interest in the pharmacological applications of this compound. For instance, compounds with similar structures have been explored for their neuroprotective properties in models of neurodegenerative diseases .

Case Study 1: Neuroprotective Effects

A study examining the neuroprotective effects of similar compounds found that they could enhance neuronal survival under stress conditions. While direct data on N,N-dimethylethenamine is sparse, its structural analogs have demonstrated promising results in reducing apoptosis in neuronal cells .

Case Study 2: Epigenetic Modulation

Research involving BET inhibitors has shown that small molecules can significantly alter gene expression profiles related to neurodegeneration. This suggests that N,N-dimethylethenamine may have similar capabilities, warranting further investigation into its potential as an epigenetic modulator .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C4H11N |

| Molecular Weight | 71.14 g/mol |

| Boiling Point | 65-67 °C |

| Solubility | Miscible with water |

| Biological Activity | Observations |

|---|---|

| Neurotransmitter Modulation | Potential interaction with CNS receptors |

| Toxicological Effects | Alveolar uptake observed in inhalation studies |

| Epigenetic Effects | Similar compounds show modulation of gene expression |

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。